4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride
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Overview
Description
4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride is a heterocyclic organic compound It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
It’s known that the presence of the carboxamide moiety in pyrrole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride typically involves the reaction of 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid with appropriate reagents to form the carboxamide derivative. One common method involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, which is then reacted with ammonia or an amine to form the carboxamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrrole ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
- 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
- 4-amino-1-methyl-1H-pyrrole-2-carboxamide
Uniqueness
4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
4-amino-1-methylpyrrole-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-9-3-4(7)2-5(9)6(8)10;/h2-3H,7H2,1H3,(H2,8,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGGXAODUURXRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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